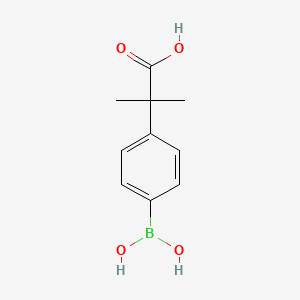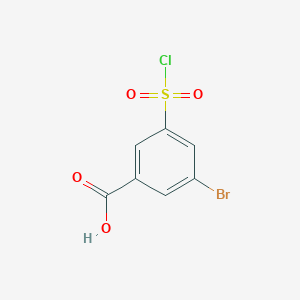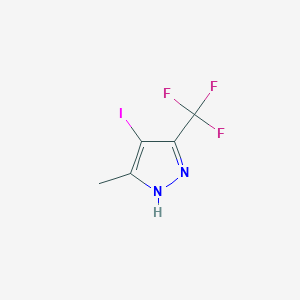
4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Descripción general
Descripción
“4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the molecular formula C5H4F3IN2 . It is used in research and has a molecular weight of 276.00 .
Synthesis Analysis
The synthesis of “4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” involves a reaction with ammonium cerium (IV) nitrate and iodine in acetonitrile at 20℃ . The reaction mixture is stirred at room temperature overnight, then poured into ice water and extracted with EtOAc. The combined organic layers are washed with brine and aq.Na2S03, dried over Na2S04, and concentrated in vacuum to give the crude product .Molecular Structure Analysis
The molecular structure of “4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” consists of 11 heavy atoms, 5 aromatic heavy atoms, and 1 rotatable bond . The InChI Key is IRTAKXXVODBLQO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.43 cm/s . It has a Log Po/w (iLOGP) of 1.35 .Aplicaciones Científicas De Investigación
- Application : Isoxazoles are used in the construction of bis(siloxy)butadienes, which act as masked β-diketones and have been used as dienes in Diels–Alder reactions .
- Method : Treatment of 4-acetyl-5-methylisoxazole with lithium diisopropylamide (LDA) at low temperature followed by the addition of excess TMSCl and catalytic amounts of zinc chloride results in the formation of the cyano-bis(siloxy)butadiene .
- Results : The resulting cyano-bis(siloxy)butadiene has been used as a diene in Diels–Alder reactions .
- Application : 4-Iodo-5-methyl-3-phenylisoxazole, a compound similar to yours, has been used in Heck reactions .
- Method : The compound was synthesized from the ICl-induced cyclization of the corresponding 2-alkyn-1-one O-methyl oxime, and was allowed to react under Heck reaction conditions in the presence of N-acryloylmorpholine .
- Results : The reaction produced the α,β-unsaturated amide in 93% yield .
Field
Organic Chemistry
Field
- Application : Isoxazoles have been used in the construction of bis(siloxy)butadienes, which act as masked β-diketones and have been used as dienes in Diels–Alder reactions .
- Method : Treatment of 4-acetyl-5-methylisoxazole with lithium diisopropylamide (LDA) at low temperature followed by the addition of excess TMSCl and catalytic amounts of zinc chloride results in the formation of the cyano-bis(siloxy)butadiene .
- Results : The resulting cyano-bis(siloxy)butadiene has been used as a diene in Diels–Alder reactions .
- Application : 4-Iodo-5-methyl-3-phenylisoxazole, a compound similar to yours, has been used in Heck reactions .
- Method : The compound was synthesized from the ICl-induced cyclization of the corresponding 2-alkyn-1-one O-methyl oxime, and was allowed to react under Heck reaction conditions in the presence of N-acryloylmorpholine .
- Results : The reaction produced the α,β-unsaturated amide in 93% yield .
Field
Field
Safety And Hazards
The safety information for “4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 .
Propiedades
IUPAC Name |
4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3IN2/c1-2-3(9)4(11-10-2)5(6,7)8/h1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTAKXXVODBLQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



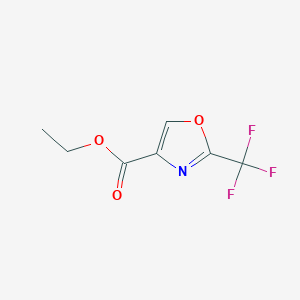

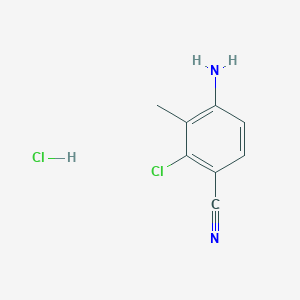
![Ethyl 5-{[(tert-butoxy)carbonyl]amino}pent-3-ynoate](/img/structure/B1524245.png)

![Spiro[2.5]octan-6-ylmethanamine](/img/structure/B1524248.png)
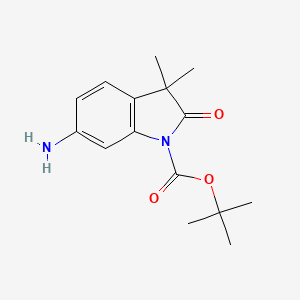

![2-[4-(Aminocarbonyl)phenoxy]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1524252.png)
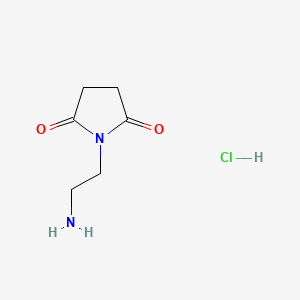
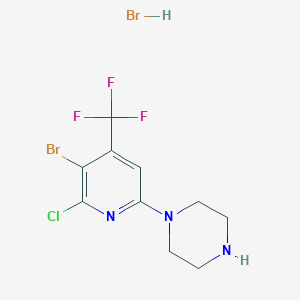
![Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1524255.png)
